Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]-
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Overview
Description
4-Methoxy-N-(3-(triethylsilyl)prop-2-yn-1-ylidene)aniline is an organic compound characterized by the presence of a methoxy group, a triethylsilyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(3-(triethylsilyl)prop-2-yn-1-ylidene)aniline typically involves the reaction of 4-methoxyaniline with a triethylsilyl-substituted alkyne. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the triethylsilyl group. Common reagents used in this synthesis include triethylsilylacetylene and a suitable base such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(3-(triethylsilyl)prop-2-yn-1-ylidene)aniline undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-N-(3-(triethylsilyl)prop-2-yn-1-ylidene)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(3-(triethylsilyl)prop-2-yn-1-ylidene)aniline involves its interaction with specific molecular targets and pathways. The methoxy group and the triethylsilyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(prop-2-yn-1-yl)aniline: Lacks the triethylsilyl group, which affects its reactivity and applications.
4-Methoxy-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
Uniqueness
The presence of the triethylsilyl group in 4-Methoxy-N-(3-(triethylsilyl)prop-2-yn-1-ylidene)aniline imparts unique properties to the compound, such as increased steric hindrance and altered electronic effects.
Biological Activity
Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]- (CAS Number: 783-08-4) is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activity, and relevant case studies that illustrate its applications in medicinal chemistry.
- Molecular Formula : C14H13NO
- Molecular Weight : 211.259 g/mol
- Density : 0.99 g/cm³
- Boiling Point : 354.3 °C at 760 mmHg
- Flash Point : 136.7 °C
The compound features a methoxy group and a triethylsilyl substituent, which are significant for its reactivity and biological interactions.
Biological Activity Overview
Benzenamine derivatives have been studied for various biological activities, primarily in the context of cancer research. The following sections summarize key findings related to the biological effects of this compound and its analogs.
Anticancer Activity
Research indicates that compounds similar to Benzenamine, particularly those with methoxy substitutions, exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : Many of these compounds act by inhibiting tubulin polymerization, which is crucial for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells .
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Case Studies :
- A study on SMART compounds, which include methoxybenzoyl derivatives, demonstrated potent in vitro activity against multidrug-resistant (MDR) cancer cells. These compounds were shown to bind effectively to the colchicine-binding site on tubulin, overcoming common resistance mechanisms .
- In vivo studies using human prostate (PC-3) and melanoma (A375) xenograft models showed that treatments with these compounds resulted in tumor growth inhibition percentages ranging from 4% to 30% compared to control groups .
Anti-inflammatory and Antimicrobial Properties
While the primary focus has been on anticancer activity, some benzenamine derivatives have also displayed anti-inflammatory and antimicrobial properties:
- Anti-inflammatory Effects : Certain analogs have been noted for their ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
- Antimicrobial Activity : Some studies have reported that benzenamine derivatives possess antimicrobial properties against various bacterial strains, although specific data on Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]- remains limited.
Data Table: Summary of Biological Activities
Properties
CAS No. |
159051-10-2 |
---|---|
Molecular Formula |
C16H23NOSi |
Molecular Weight |
273.44 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-triethylsilylprop-2-yn-1-imine |
InChI |
InChI=1S/C16H23NOSi/c1-5-19(6-2,7-3)14-8-13-17-15-9-11-16(18-4)12-10-15/h9-13H,5-7H2,1-4H3 |
InChI Key |
NLAFEMDXGUXPAV-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C#CC=NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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